molecular formula C19H23ClN4OS B2513768 5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-79-0

5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2513768
M. Wt: 390.93
InChI Key: YBLFLAKLBGNSPB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the related compound N-[4-(4-Chlorophenyl)isothiazol-5-yl)-1-methylpiperidin-2-imine, the molecular weight is 305.8 g/mol . Other properties such as solubility, melting point, and boiling point were not available in the databases I searched.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including those with similar structures, have shown good to moderate activities against a range of microorganisms. For instance, Bektaş et al. (2007) explored the antimicrobial properties of some new 1,2,4-triazole derivatives, demonstrating their potential in developing antimicrobial agents (Bektaş et al., 2007).

Vibrational Spectroscopy and Quantum Mechanical Study

The spectroscopic properties of related compounds have been investigated, aiding in the understanding of their molecular structure and potential biological activity. Kuruvilla et al. (2018) provided insights into the spectroscopic properties of similar compounds, supporting their biological activity analysis (Kuruvilla et al., 2018).

Synthesis of Anticancer Derivatives

Research has also extended into the synthesis of derivatives with potential anticancer properties. Kattimani et al. (2013) synthesized novel 1,2,4-triazolin-3-one derivatives and evaluated their anticancer activity, showing promising results against various cancer cell lines (Kattimani et al., 2013).

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. Given the diverse pharmacological activities of pyrazole derivatives , it’s possible that “5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” could be studied for potential medicinal uses.

properties

IUPAC Name

5-[(4-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-4-6-14(20)7-5-13)23-10-8-12(2)9-11-23/h4-7,12,16,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLFLAKLBGNSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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